2-Hydroxy-4-(thiophen-2-yl)benzonitrile
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Overview
Description
2-Hydroxy-4-(thiophen-2-yl)benzonitrile is a chemical compound with the molecular formula C11H7NOS and a molecular weight of 201.25 g/mol . This compound features a benzene ring substituted with a hydroxyl group, a thiophene ring, and a nitrile group. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
The synthesis of 2-Hydroxy-4-(thiophen-2-yl)benzonitrile can be achieved through various methods. One common approach involves the condensation of thiophene derivatives with benzaldehyde derivatives under specific reaction conditions . Industrial production methods often utilize optimized conditions to maximize yield and purity. For instance, the use of phase transfer catalysts and specific solvents can enhance the efficiency of the reaction .
Chemical Reactions Analysis
2-Hydroxy-4-(thiophen-2-yl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine group, forming aminothiophene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
2-Hydroxy-4-(thiophen-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(thiophen-2-yl)benzonitrile involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
2-Hydroxy-4-(thiophen-2-yl)benzonitrile can be compared with other thiophene derivatives, such as:
2-Hydroxy-5-(thiophen-2-yl)benzonitrile: Similar structure but with different substitution patterns, leading to varied chemical and biological properties.
2-Amino-4-(thiophen-2-yl)benzonitrile:
4-(Thiophen-2-yl)benzonitrile: Lacks the hydroxyl group, resulting in different chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-4-thiophen-2-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c12-7-9-4-3-8(6-10(9)13)11-2-1-5-14-11/h1-6,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOHNSRJECZGLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684603 |
Source
|
Record name | 2-Hydroxy-4-(thiophen-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-90-0 |
Source
|
Record name | 2-Hydroxy-4-(thiophen-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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